[(3-BROMOPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
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Overview
Description
(3-BROMOPHENYL)METHYLSULFANYL]PROPYL})AMINE is a complex organic compound characterized by the presence of a bromophenyl group and a tetrazolylsulfanylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-BROMOPHENYL)METHYLSULFANYL]PROPYL})AMINE typically involves multi-step organic reactions. One common approach is to start with the bromination of benzylamine to obtain 3-bromobenzylamine. This intermediate is then reacted with 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-BROMOPHENYL)METHYLSULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
(3-BROMOPHENYL)METHYLSULFANYL]PROPYL})AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of (3-BROMOPHENYL)METHYLSULFANYL]PROPYL})AMINE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the tetrazolylsulfanylpropyl group can interact with specific amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzylamine: A simpler compound with similar structural features.
3-Bromophenylboronic acid: Another brominated aromatic compound with different functional groups.
(3-Bromophenyl)(phenyl)methanone: A compound with a bromophenyl group and a ketone functional group.
Uniqueness
(3-BROMOPHENYL)METHYLSULFANYL]PROPYL})AMINE is unique due to the presence of both a bromophenyl group and a tetrazolylsulfanylpropyl group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H16BrN5S |
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Molecular Weight |
342.26g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C12H16BrN5S/c1-18-12(15-16-17-18)19-7-3-6-14-9-10-4-2-5-11(13)8-10/h2,4-5,8,14H,3,6-7,9H2,1H3 |
InChI Key |
AZPDBNOIRDDYSP-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC(=CC=C2)Br |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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